P-gp inhibitor 5
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Overview
Description
P-glycoprotein inhibitor 5 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane-bound efflux pump that plays a crucial role in the transport of various substances across cellular membranes. P-glycoprotein is involved in the efflux of drugs and other xenobiotics from cells, contributing to multidrug resistance in cancer therapy and affecting the pharmacokinetics of many drugs . Inhibiting P-glycoprotein can enhance the bioavailability and efficacy of therapeutic agents by preventing their efflux from cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-glycoprotein inhibitor 5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .
Industrial Production Methods: Industrial production of P-glycoprotein inhibitor 5 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions: P-glycoprotein inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of P-glycoprotein inhibitor 5 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed: The major products formed from the chemical reactions of P-glycoprotein inhibitor 5 include various derivatives with enhanced inhibitory activity and improved pharmacokinetic profiles . These derivatives are often tested for their efficacy in inhibiting P-glycoprotein and their potential therapeutic applications .
Scientific Research Applications
P-glycoprotein inhibitor 5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of drug transport and resistance . In biology, it helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 5 is investigated for its potential to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance . Additionally, it is used in the development of drug delivery systems to improve the bioavailability of therapeutic agents .
Mechanism of Action
P-glycoprotein inhibitor 5 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of substrates from cells . This inhibition enhances the intracellular concentration of therapeutic agents, improving their efficacy . The molecular targets of P-glycoprotein inhibitor 5 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are crucial for its transport activity .
Comparison with Similar Compounds
P-glycoprotein inhibitor 5 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency . Similar compounds include verapamil, cyclosporine, and tariquidar, which also inhibit P-glycoprotein but differ in their chemical structures and mechanisms of action . P-glycoprotein inhibitor 5 stands out for its ability to effectively inhibit P-glycoprotein with minimal toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C28H20ClNO5S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
[2-[(2-chlorobenzoyl)amino]-6-(4-methoxyphenyl)-3-thiophen-2-yl-1-benzofuran-4-yl] acetate |
InChI |
InChI=1S/C28H20ClNO5S/c1-16(31)34-22-14-18(17-9-11-19(33-2)12-10-17)15-23-25(22)26(24-8-5-13-36-24)28(35-23)30-27(32)20-6-3-4-7-21(20)29/h3-15H,1-2H3,(H,30,32) |
InChI Key |
NVHVRYUFNCFLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=C(O2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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